Aloin-A

Phototoxicity Dermatological Safety Cosmeceutical Formulation

Undefined 'Aloin' mixtures introduce diastereomer-dependent variability, undermining data reproducibility and regulatory compliance. Aloin-A (CAS 8015-61-0) resolves this as a stereochemically defined reference standard. • α-Glucosidase IC50: 0.34 mg/mL (vs. acarbose 0.54 mg/mL) - superior positive control • USP-compliant: Quantified marker for Aloe authentication (NLT 16.0%) • Non-photocytotoxic at ≤500 μM; safer than aloe-emodin for cosmeceutical development Supplied with full certificate of analysis; suitable for validated HPLC methods and pharmacopoeial QC.

Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
CAS No. 8015-61-0
Cat. No. B161179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloin-A
CAS8015-61-0
Synonymsalloin
aloin
aloin A
aloin B
Molecular FormulaC21H22O9
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
InChIInChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2
InChIKeyAFHJQYHRLPMKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Aloin-A: Epimeric Identity & Procurement Distinctions


Aloin-A (also designated Barbaloin-A, CAS 8015-61-0) is a naturally occurring C-glycosylated anthraquinone and the principal bioactive diastereomer found in Aloe species exudates, representing a key marker compound for botanical authentication and standardization . Structurally, it is defined as the 9S epimer of the anthrone-C-glucoside pair aloin A/B, which co-occur in natural aloe latex [1]. This compound serves as a primary analytical reference for pharmacopoeial quality control (e.g., USP Aloin RS) and is widely utilized in research for its modulatory effects on cellular signaling pathways, including those governing inflammation, glucose metabolism, and tumor cell proliferation .

Why Generic Aloin Cannot Replace Aloin-A


The common practice of procuring undefined 'Aloin' mixtures containing both A and B diastereomers introduces significant experimental variability and regulatory non-compliance. Aloin-A and Aloin-B are distinct chemical entities that exhibit differential stability, bioactivity, and pharmacokinetic fates, and they are known to undergo epimerization under physiological conditions, making it impossible to attribute observed effects to a specific stereoisomer when using mixed lots [1]. Furthermore, established regulatory and compendial standards, such as the USP monograph for Aloe and the IASC guidelines for finished products, explicitly quantify and restrict Aloin-A content as the primary marker of authenticity and safety, not total aloins [2]. Reliance on non-defined mixtures or substituting with the aglycone aloe-emodin precludes adherence to validated analytical methods and introduces confounding factors in mechanistic studies, thereby undermining data reproducibility and procurement validation.

Aloin-A Comparative Performance Evidence


Photocytotoxicity vs. Aloe-Emodin

In head-to-head photobiological assays, Aloin-A demonstrates a markedly superior safety profile regarding photocytotoxicity compared to its aglycone metabolite, aloe-emodin. While aloe-emodin exhibits significant photocytotoxic effects at relatively low concentrations, Aloin-A remains non-photocytotoxic even at substantially higher exposure levels. This differential response is mechanistically linked to the inability of Aloin-A to form a reactive triplet state upon photoexcitation, in contrast to aloe-emodin [1].

Phototoxicity Dermatological Safety Cosmeceutical Formulation

α-Glucosidase Inhibition vs. Acarbose

In a comparative evaluation of α-glucosidase inhibitory activity, isolated Aloin-A displayed superior potency to the clinically utilized positive control, acarbose. The concentration required to achieve 50% inhibition of the enzyme was markedly lower for Aloin-A, indicating a more efficacious interaction with the therapeutic target in this in vitro model [1].

Antidiabetic Enzyme Inhibition Nutraceutical Bioactivity

Lipophilicity & ADME vs. Aloe-Emodin

A comprehensive multi-method analysis of physicochemical properties reveals that Aloin-A is significantly more hydrophilic than its aglycone, aloe-emodin. This difference is consistently reflected across multiple lipophilicity indices. The enhanced hydrophilicity is attributed to the presence of the β-D-glucopyranosyl moiety in Aloin-A, which markedly alters its partition behavior [1].

Drug Delivery Formulation Science Pharmacokinetics

Aqueous Instability: Aloin A & B Handling

Investigations into the stability of Aloin-A and its epimer Aloin-B have established that both diastereomers are inherently unstable in aqueous environments, undergoing rapid degradation. This class-level characteristic poses a significant challenge for experimental reproducibility and necessitates careful consideration of solvent systems and storage conditions for any in vitro or in vivo application [1]. The instability is exacerbated by elevated temperatures and neutral-to-alkaline pH conditions [2].

Stability Formulation Assay Development

Aloin-A Validated Procurement Scenarios


α-Glucosidase Inhibitor Screening

For research programs focused on identifying novel antidiabetic leads, Aloin-A should be prioritized over undefined 'aloin' mixtures or structurally related anthraquinones. Its quantifiably superior in vitro inhibitory potency (IC50 = 0.34 mg/mL) against α-glucosidase, compared to the clinical reference acarbose (IC50 = 0.54 mg/mL), establishes it as a more effective positive control or scaffold for further optimization in this specific enzyme inhibition context [1].

Low-Phototoxicity Topical Formulations

In the development of cosmeceuticals or dermatological preparations derived from Aloe, Aloin-A is the preferred ingredient over its metabolite aloe-emodin. The direct evidence demonstrating that Aloin-A lacks photocytotoxicity at concentrations up to 500 μM, whereas aloe-emodin is photocytotoxic at 20 μM, provides a quantifiable safety differentiation critical for product safety assessments and for mitigating UV-induced adverse effects [1].

Pharmacopoeial Reference Standard for QC

In the quality control of Aloe vera raw materials and finished products, Aloin-A is the required analytical reference standard, not Aloin-B or total aloins. Compendial monographs, such as the USP, specify the quantitation of Aloin-A for acceptance criteria (e.g., NLT 16.0% for Aloe vera). Procurement of high-purity Aloin-A (e.g., USP Reference Standard) is mandatory for validated HPLC method development and compliance with regulatory guidelines governing the botanical supplement industry [1].

Hydrophilic Payload for Targeted Delivery

For research into nano-encapsulation strategies to overcome poor aqueous stability, Aloin-A presents a distinct physicochemical profile for formulation. Its demonstrated hydrophilicity (lower Log P vs. aloe-emodin) dictates the use of hydrophilic encapsulation matrices (e.g., carbon dots, as shown to enhance its stability and antiproliferative activity [1]) and informs the selection of appropriate analytical methods for monitoring loading efficiency and release kinetics in aqueous environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloin-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.